molecular formula C11H13F2NO2S B13772007 1-[(2,4-Difluorophenyl)sulfonyl]piperidine

1-[(2,4-Difluorophenyl)sulfonyl]piperidine

Cat. No.: B13772007
M. Wt: 261.29 g/mol
InChI Key: ATUJMNIXUJSFGC-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)sulfonyl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)sulfonyl]piperidine typically involves the reaction of piperidine with 2,4-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Difluorophenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2,4-Difluorophenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various biological receptors, affecting their function .

Comparison with Similar Compounds

  • N-(2,4-Difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
  • 1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

ATUJMNIXUJSFGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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